

Spectroscopic Characterization of 3-Ethoxycarbonyl-4-fluorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethoxycarbonyl-4-fluorophenylboronic acid

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Introduction

3-Ethoxycarbonyl-4-fluorophenylboronic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.^{[1][2]} Its unique trifunctional structure, featuring a boronic acid moiety, an ethoxycarbonyl group, and a fluorine substituent on an aromatic ring, makes it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules.^{[1][2]} The electronic properties conferred by the fluorine and ester groups enhance its reactivity and utility in the development of novel pharmaceuticals and agrochemicals.^{[1][2]}

This technical guide provides an in-depth analysis of the spectroscopic data for **3-ethoxycarbonyl-4-fluorophenylboronic acid** (Molecular Formula: $C_9H_9BFO_4$, Molecular Weight: 211.98 g/mol).^[2] A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Disclaimer: As of the publication of this guide, experimental spectroscopic data for **3-Ethoxycarbonyl-4-fluorophenylboronic acid** is not readily available in public-access databases. The data and interpretations presented herein are based on established principles of spectroscopic analysis for the functional groups present in the molecule and should be considered theoretical. Researchers are advised to acquire and interpret their own experimental data for definitive characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of **3-ethoxycarbonyl-4-fluorophenylboronic acid** are numbered as follows:

Caption: Molecular structure of **3-Ethoxycarbonyl-4-fluorophenylboronic acid** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ^1H and ^{13}C NMR spectral data for **3-ethoxycarbonyl-4-fluorophenylboronic acid**.

^1H NMR (Proton NMR)

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and ethoxycarbonyl groups, and the boronic acid group.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.2	Broad singlet	-	B(OH)_2
~8.0	Doublet of doublets	$J(\text{H,H}) \approx 2.5$, $J(\text{H,F}) \approx 5.0$	H-2
~7.8	Doublet of doublets	$J(\text{H,H}) \approx 8.5$, $J(\text{H,H}) \approx 2.5$	H-6
~7.2	Triplet	$J(\text{H,H}) \approx 8.5$, $J(\text{H,F}) \approx 8.5$	H-5
~4.4	Quartet	$J(\text{H,H}) \approx 7.1$	H-8 ($-\text{OCH}_2\text{CH}_3$)
~1.4	Triplet	$J(\text{H,H}) \approx 7.1$	H-9 ($-\text{OCH}_2\text{CH}_3$)

Interpretation:

- The boronic acid protons are expected to appear as a broad singlet due to chemical exchange and quadrupolar relaxation from the boron nucleus. Its chemical shift can be highly variable depending on the solvent and concentration.
- The aromatic protons will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. H-2 will be a doublet of doublets due to coupling to H-6 and the fluorine at C-4. H-6 will also be a doublet of doublets from coupling to H-5 and H-2. H-5 will appear as a triplet due to coupling to H-6 and the fluorine at C-4.
- The ethyl group will show a characteristic quartet for the methylene protons (H-8) and a triplet for the methyl protons (H-9), arising from coupling to each other.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are significantly affected by the electronegativity of the attached atoms.

Predicted Chemical Shift (δ, ppm)	Assignment
~165	C-7 (C=O)
~160 (d, ¹ J(C,F) ≈ 250 Hz)	C-4
~135 (d, ³ J(C,F) ≈ 3 Hz)	C-2
~132	C-6
~130 (d, ² J(C,F) ≈ 8 Hz)	C-3
~115 (d, ² J(C,F) ≈ 21 Hz)	C-5
~130 (broad)	C-1
~62	C-8 (-OCH ₂ CH ₃)
~14	C-9 (-OCH ₂ CH ₃)

Interpretation:

- The carbonyl carbon (C-7) of the ester will be in the typical downfield region for such functional groups.

- The aromatic carbons will show distinct signals. C-4, being directly attached to the highly electronegative fluorine, will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The carbon attached to the boron (C-1) may appear as a broad signal due to quadrupolar relaxation.
- The ethyl group carbons (C-8 and C-9) will have characteristic chemical shifts for an ethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H stretch	Boronic acid (-B(OH) ₂)
~3100	C-H stretch (aromatic)	Aromatic ring
~2980	C-H stretch (aliphatic)	Ethyl group
~1720	C=O stretch	Ester
~1600, ~1480	C=C stretch	Aromatic ring
~1350	B-O stretch	Boronic acid
~1250	C-O stretch	Ester
~1100	C-F stretch	Aryl fluoride

Interpretation:

- A broad absorption band in the 3500-3200 cm⁻¹ region is a key indicator of the O-H stretching of the boronic acid group, with the broadening due to hydrogen bonding.
- A strong, sharp peak around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ethoxycarbonyl group.

- The presence of the aromatic ring is confirmed by C-H stretching vibrations around 3100 cm^{-1} and C=C stretching absorptions in the 1600-1480 cm^{-1} region.
- A strong band around 1350 cm^{-1} is indicative of the B-O stretching vibration.
- The C-F stretching vibration is expected to appear as a strong band around 1100 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data:

Adduct	m/z
[M+H] ⁺	213.07289
[M+Na] ⁺	235.05483
[M-H] ⁻	211.05833
[M] ⁺	212.06506

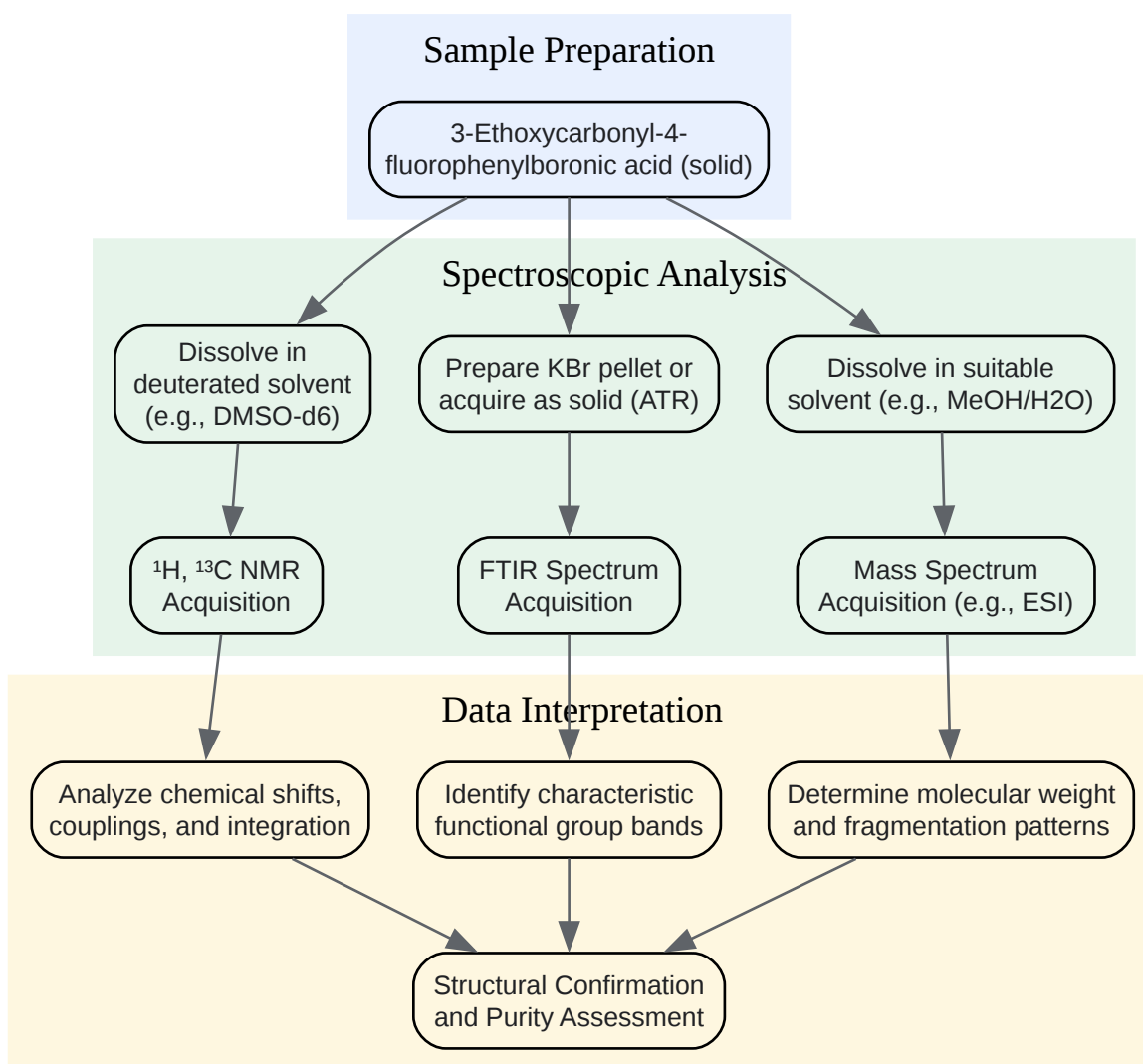
(Data sourced from predicted values as experimental data is not readily available)

Interpretation:

- In a high-resolution mass spectrum, the molecular ion peak would confirm the elemental composition of $\text{C}_9\text{H}_{10}\text{BFO}_4$.
- Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da), and potentially water from the boronic acid moiety.

Experimental Protocols and Workflow

The following are generalized protocols for the spectroscopic analysis of a solid sample like **3-ethoxycarbonyl-4-fluorophenylboronic acid**.



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Sources

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- 2. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]

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